(2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide (2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 122548-03-2
VCID: VC0038593
InChI: InChI=1S/C27H28BrN7O5/c28-17-2-3-19-16(11-33-22(19)9-17)5-6-31-13-25(38)35(27(40)21(30)10-18-12-32-14-34-18)26(39)20(29)7-15-1-4-23(36)24(37)8-15/h1-6,8-9,11-12,14,20-21,31,33,36-37H,7,10,13,29-30H2,(H,32,34)/b6-5-/t20-,21-/m0/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)N(C(=O)CNC=CC2=CNC3=C2C=CC(=C3)Br)C(=O)C(CC4=CN=CN4)N)N)O)O
Molecular Formula: C27H28BrN7O5
Molecular Weight: 610.5 g/mol

(2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide

CAS No.: 122548-03-2

Main Products

VCID: VC0038593

Molecular Formula: C27H28BrN7O5

Molecular Weight: 610.5 g/mol

(2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide - 122548-03-2

CAS No. 122548-03-2
Product Name (2S)-2-Amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide
Molecular Formula C27H28BrN7O5
Molecular Weight 610.5 g/mol
IUPAC Name (2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide
Standard InChI InChI=1S/C27H28BrN7O5/c28-17-2-3-19-16(11-33-22(19)9-17)5-6-31-13-25(38)35(27(40)21(30)10-18-12-32-14-34-18)26(39)20(29)7-15-1-4-23(36)24(37)8-15/h1-6,8-9,11-12,14,20-21,31,33,36-37H,7,10,13,29-30H2,(H,32,34)/b6-5-/t20-,21-/m0/s1
Standard InChIKey LMLIIBIHCYDKGG-HEQLHIRUSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)N(C(=O)CN/C=C\C2=CNC3=C2C=CC(=C3)Br)C(=O)[C@H](CC4=CN=CN4)N)N)O)O
SMILES C1=CC(=C(C=C1CC(C(=O)N(C(=O)CNC=CC2=CNC3=C2C=CC(=C3)Br)C(=O)C(CC4=CN=CN4)N)N)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)N(C(=O)CNC=CC2=CNC3=C2C=CC(=C3)Br)C(=O)C(CC4=CN=CN4)N)N)O)O
Synonyms halocyamine A
histidyl-6,7-dihydroxyphenylalanylglycyl-6-bromo-8,9-didehydrotryptamine
PubChem Compound 6439125
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator